1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane

説明

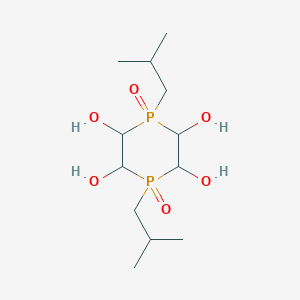

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isobutyl groups and four hydroxyl groups attached to a dioxo-diphosphorinane ring. This compound is often used in various industrial applications, particularly as a flame retardant .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane typically involves the reaction of appropriate phosphorane precursors with isobutyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications .

化学反応の分析

Types of Reactions

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the dioxo groups can yield hydroxyl derivatives .

科学的研究の応用

Flame Retardancy

One of the most significant applications of 1,4-diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is as a flame retardant additive in polymer formulations. Research indicates that when combined with materials like ammonium polyphosphate and titanium dioxide, it enhances the flame-retardant properties of plastics.

Case Study: Polymer Formulation

A study demonstrated that a polypropylene formulation containing 20% of the diphosphorinane and 1% titanium dioxide passed vertical flammability tests with self-extinguishment times of less than one second . This indicates its effectiveness in reducing flammability in practical applications.

Thermal Stability

The compound exhibits notable thermal stability which is essential for high-performance materials. A thermal decomposition study indicated that it maintains structural integrity at elevated temperatures compared to other phosphine oxides . This property makes it suitable for applications in environments where thermal resistance is critical.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. Its ability to participate in addition reactions allows for the formation of complex organic molecules.

Data Table: Comparative Analysis of Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Diphosphorinane | Addition with glyoxal | 97% | 20-25 |

| Other Phosphine Oxides | Various | Varies | Varies |

This table summarizes the efficiency of synthesizing diphosphorinanes compared to other phosphine oxides under similar conditions.

Potential Biological Applications

Emerging research suggests that diphosphorinanes may also have potential biological applications due to their unique chemical properties. Studies are ongoing to explore their use as therapeutic agents or in drug delivery systems.

作用機序

The mechanism of action of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane involves its interaction with molecular targets and pathways. The compound’s flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

Similar Compounds

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-diphosphorinane: Similar structure but lacks the dioxo groups.

Tetrahydroxyquinone: Contains hydroxyl groups but has a different ring structure.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different ring structure and functional groups.

Uniqueness

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is unique due to its combination of isobutyl groups, hydroxyl groups, and dioxo groups, which confer specific chemical and physical properties. Its flame retardant properties and potential biological activities make it distinct from other similar compounds .

生物活性

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (commonly referred to as Cyagard) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 328.28 g/mol. The compound features a unique diphosphorinane structure with multiple hydroxyl groups that contribute to its reactivity and potential biological interactions .

Biological Activity Overview

Research into the biological activity of Cyagard primarily focuses on its applications as a fire retardant and its thermal stability; however, there are indications of other biological activities that merit further exploration.

Antioxidant Activity

Compounds with hydroxyl groups are often associated with antioxidant properties. The presence of multiple hydroxyl groups in Cyagard suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems. This property is crucial for applications in pharmaceuticals and food preservation .

Thermal Decomposition Studies

A significant body of research has focused on the thermal decomposition behavior of Cyagard. Studies indicate that under elevated temperatures, Cyagard exhibits stability up to certain limits before decomposing into various by-products. Understanding these thermal properties is essential for evaluating its safety and efficacy in practical applications .

Comparative Analysis with Related Compounds

A comparative analysis with other diphosphorinanes reveals that structural modifications can significantly influence biological activity. For example:

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Cyagard | C12H26O6P2 | Moderate | Potential |

| Tetrahydroxybenzoquinone | C6O2(OH)4 | High | High |

This table illustrates how variations in chemical structure impact the biological properties of these compounds.

特性

IUPAC Name |

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,3,5,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUAJJICVNRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872769 | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124788-09-6 | |

| Record name | 1,4-Diphosphorinane-2,3,5,6-tetrol, 1,4-bis(2-methylpropyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124788-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。